Caylin-1

Description

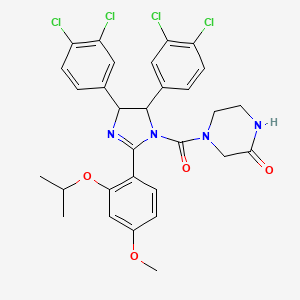

Structure

3D Structure

Properties

IUPAC Name |

4-[4,5-bis(3,4-dichlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28Cl4N4O4/c1-16(2)42-25-14-19(41-3)6-7-20(25)29-36-27(17-4-8-21(31)23(33)12-17)28(18-5-9-22(32)24(34)13-18)38(29)30(40)37-11-10-35-26(39)15-37/h4-9,12-14,16,27-28H,10-11,15H2,1-3H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQGENPVVRSGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Beclin-1 in Cancer Cells

Disclaimer: Initial searches for "Caylin-1" did not yield relevant results in the context of cancer cell mechanisms. It is presumed that this may be a typographical error. This guide will instead focus on Beclin-1 , a protein with a well-documented and pivotal role in cancer biology, to address the core of the user's request for a detailed technical analysis of a cancer-related protein's mechanism of action.

Executive Summary

Beclin-1 is a central player in cellular homeostasis, primarily known for its essential role in autophagy, a catabolic process involving the degradation of cellular components. Its function in cancer is complex and often context-dependent, acting as a haploinsufficient tumor suppressor. Beclin-1 integrates signals from various pathways to regulate cell survival and death, making it a critical node in the interplay between autophagy and apoptosis. This guide provides a detailed overview of Beclin-1's mechanism of action in cancer cells, including its impact on key cellular processes, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Quantitative Data on Beclin-1's Effects in Cancer Cells

The functional impact of Beclin-1 modulation in cancer cells is often quantified through various assays. The following tables summarize representative quantitative data from studies investigating the effects of Beclin-1 overexpression or knockdown.

Table 1: Effect of Beclin-1 Overexpression on Apoptosis and Cell Viability in SW982 Human Synovial Sarcoma Cells

| Experimental Condition | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) | Reference |

| Control (Empty Vector) | 100% | 5.2% | [1] |

| Beclin-1 Overexpression | 65% | 21.4% | [1] |

Table 2: Impact of Beclin-1 Knockdown on Paclitaxel-Induced Cytotoxicity in BT-474 Breast Cancer Cells

| Treatment Group | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | Reference |

| Control siRNA + Vehicle | 100% | 1.0 | [2] |

| Control siRNA + Paclitaxel | 55% | 3.5 | [2] |

| Beclin-1 siRNA + Vehicle | 98% | 1.2 | [2] |

| Beclin-1 siRNA + Paclitaxel | 25% | 7.8 | [2] |

Core Signaling Pathways Involving Beclin-1

Beclin-1 function is tightly regulated through its interaction with a network of proteins. These interactions dictate its role in either promoting cell survival through autophagy or contributing to cell death.

The Beclin-1 Interactome and Autophagy Initiation

Beclin-1 is a core component of the Class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the initiation of autophagy. The composition of this complex determines its activity. Key interactors include Vps34 (the catalytic subunit), Vps15, Atg14L, and UVRAG. The anti-apoptotic proteins Bcl-2 and Bcl-xL can bind to the BH3 domain of Beclin-1, thereby inhibiting its autophagic function.[3] This interaction represents a critical crosstalk point between apoptosis and autophagy.

Crosstalk between Autophagy and Apoptosis

The interplay between Beclin-1-mediated autophagy and apoptosis is crucial in determining cell fate. Caspases, the executioners of apoptosis, can cleave Beclin-1. This cleavage generates N-terminal and C-terminal fragments that are unable to induce autophagy.[3] The C-terminal fragment can translocate to the mitochondria and enhance apoptosis by sensitizing cells to pro-apoptotic signals.[4] This creates a feedback loop where apoptosis activation can inhibit the pro-survival autophagy pathway.

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments used to study the mechanism of action of Beclin-1.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of the test compound (e.g., paclitaxel) or perform genetic modulation (e.g., Beclin-1 siRNA transfection). Include appropriate vehicle and untreated controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the untreated control cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and apply the experimental treatment.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting for Protein Expression Analysis

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Beclin-1, anti-cleaved-caspase-3, anti-Bcl-2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Experimental and Logical Workflow Visualization

The process of investigating the role of Beclin-1 in a specific cancer context follows a logical progression from cellular effects to molecular mechanisms.

Conclusion

Beclin-1 stands at a crucial intersection of cellular pathways governing life and death in cancer cells. Its dual role in promoting survival via autophagy and participating in apoptosis highlights its complexity as a therapeutic target. A thorough understanding of the Beclin-1 interactome and its regulation within specific tumor types is essential for the development of effective cancer therapies that modulate this key protein. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted mechanisms of Beclin-1 in cancer.

References

- 1. Beclin1 overexpression suppresses tumor cell proliferation and survival via an autophagy-dependent pathway in human synovial sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beclin1 inhibition enhances paclitaxel‑mediated cytotoxicity in breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Beclin 1 network regulates autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment [frontiersin.org]

Caylin-1: A Dual-Targeting MDM2 and Bcl-XL Antagonist for Cancer Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of Caylin-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent small molecule inhibitor of the p53-MDM2 protein-protein interaction, emerging from the optimization of the Nutlin class of compounds. It functions by disrupting the binding of MDM2 to p53, thereby preventing the proteasomal degradation of p53 and reactivating its tumor-suppressive functions. Furthermore, evidence suggests that this compound also engages with the anti-apoptotic protein Bcl-XL, indicating a dual-targeting mechanism that could be advantageous in overcoming resistance to therapies that solely target the p53-MDM2 axis. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological activity of this compound, including detailed experimental protocols and quantitative data to support its further investigation and development as a potential anti-cancer therapeutic.

Discovery and Rationale

This compound was developed as an analog of Nutlin-3, a well-characterized inhibitor of the MDM2-p53 interaction. The Nutlins bind to a hydrophobic pocket on the N-terminal domain of MDM2, the same site that recognizes the transactivation domain of p53. By competitively occupying this pocket, Nutlins effectively block the interaction, leading to the stabilization and activation of p53 in cancer cells with wild-type p53. This activation can induce cell cycle arrest, apoptosis, and senescence.

The discovery of this compound was driven by the need to develop MDM2 inhibitors with improved potency, selectivity, and drug-like properties. While the exact discovery timeline is not extensively published, its characterization in various studies highlights its utility as a chemical probe to investigate the consequences of p53 activation.

Synthesis Pathway

The synthesis of this compound, a substituted 4,5-bis(4-chlorophenyl)-imidazoline derivative, follows a synthetic route analogous to that of other Nutlin-3 analogs. The core imidazoline scaffold is typically constructed via a multi-step synthesis. While a specific, detailed protocol for this compound is not publicly available, a general and plausible synthetic pathway can be inferred from the synthesis of similar compounds.

The key steps generally involve:

-

Formation of a diamine precursor: This is often achieved through the reaction of appropriately substituted benzaldehydes.

-

Cyclization to form the imidazoline ring: The diamine precursor is reacted with a suitable reagent to form the central five-membered ring.

-

Functionalization of the imidazoline: Substituents are introduced at the N1 position of the imidazoline ring to complete the synthesis of the final compound.

A representative synthetic scheme for related 4,5-diphenyl-1H-imidazole derivatives involves the reaction of a substituted benzaldehyde, benzyl, and ammonium acetate in glacial acetic acid.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action, primarily by inhibiting the MDM2-p53 interaction and secondarily by binding to the anti-apoptotic protein Bcl-XL.

Inhibition of the MDM2-p53 Interaction

The primary mechanism of this compound is the disruption of the MDM2-p53 complex. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. This compound binds to the p53-binding pocket of MDM2, preventing p53 from binding and being ubiquitinated. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).

Interaction with Bcl-XL

In addition to its effects on the p53 pathway, this compound has been shown to bind to Bcl-XL. Bcl-XL is a member of the Bcl-2 family of anti-apoptotic proteins that prevent the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. By binding to Bcl-XL, this compound may inhibit its anti-apoptotic function, thereby lowering the threshold for apoptosis induction. This dual-targeting capability could be particularly effective in tumors that are resistant to p53-mediated apoptosis alone.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Further studies are required to expand this dataset across a broader range of cancer cell lines and to determine its binding affinities for its molecular targets.

| Parameter | Cell Line | Value | Reference |

| IC50 | HCT116 | ~7 µM | [1] |

Note: Further quantitative data, such as the binding affinities (Kd or Ki) of this compound for MDM2 and Bcl-XL, are not yet publicly available but are crucial for a complete understanding of its pharmacological profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

MDM2-p53 Interaction Assay (Fluorescence Polarization)

This assay is used to quantify the ability of this compound to inhibit the binding of p53 to MDM2.

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

Fluorescently labeled p53-derived peptide (e.g., with 5-FAM)

-

This compound

-

Assay buffer (e.g., PBS, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound: Dissolve this compound in DMSO to create a stock solution and then perform a serial dilution in the assay buffer.

-

Prepare the assay mixture: In each well of the 384-well plate, add the fluorescently labeled p53 peptide and the recombinant MDM2 protein to the assay buffer. The concentrations of the peptide and protein should be optimized to give a stable and robust fluorescence polarization signal.

-

Add this compound: Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the assay mixture.

-

Incubate: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure fluorescence polarization: Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission wavelengths for the fluorophore.

-

Data analysis: Calculate the IC50 value of this compound by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Bcl-XL Binding Assay (Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity of this compound to Bcl-XL.

Materials:

-

Recombinant human Bcl-XL protein

-

This compound

-

ITC buffer (e.g., PBS, pH 7.4)

-

Isothermal titration calorimeter

Procedure:

-

Prepare samples: Dialyze the Bcl-XL protein against the ITC buffer. Dissolve this compound in the same buffer. The final concentration of this compound in the syringe should be 10-20 times the concentration of Bcl-XL in the sample cell.

-

Set up the ITC instrument: Equilibrate the instrument at the desired temperature (e.g., 25°C).

-

Load the samples: Load the Bcl-XL solution into the sample cell and the this compound solution into the injection syringe.

-

Perform the titration: Perform a series of small injections of the this compound solution into the Bcl-XL solution while measuring the heat change associated with each injection.

-

Data analysis: Integrate the heat pulses to obtain the heat of binding for each injection. Plot the heat of binding against the molar ratio of this compound to Bcl-XL. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of this compound by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound

Caption: Proposed dual-targeting mechanism of this compound.

Experimental Workflow for MDM2-p53 Inhibition Assay

Caption: Workflow for the fluorescence polarization-based assay.

Conclusion and Future Directions

This compound is a valuable research tool for studying the p53-MDM2 signaling pathway and holds promise as a lead compound for the development of novel anti-cancer therapies. Its dual-targeting mechanism of action, inhibiting both MDM2 and potentially Bcl-XL, may offer a therapeutic advantage in overcoming drug resistance.

Future research should focus on:

-

Elucidating the detailed synthesis pathway: A publicly available, step-by-step synthesis protocol would facilitate its wider use and further chemical modifications.

-

Comprehensive quantitative characterization: Determining the binding affinities of this compound for both MDM2 and Bcl-XL is essential. A broader profiling of its cytotoxic activity against a panel of cancer cell lines with different p53 and Bcl-2 family expression levels is also needed.

-

In vivo efficacy studies: Evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound in preclinical animal models is a critical next step.

-

Structural studies: Co-crystallization of this compound with Bcl-XL would provide valuable insights into its binding mode and facilitate structure-based drug design for the development of more potent dual inhibitors.

By addressing these key areas, the full therapeutic potential of this compound and its analogs can be explored, potentially leading to new and more effective treatments for a range of cancers.

References

An In-depth Technical Guide on the Early In Vitro Studies of Beclin-1

Disclaimer: Initial searches for "Caylin-1" did not yield any relevant scientific data, suggesting a possible typographical error. The following guide focuses on "Beclin-1," a protein central to autophagy and apoptosis, which aligns with the contextual requirements of the user's request.

This technical guide provides a comprehensive overview of the foundational in vitro research on Beclin-1, a key regulator at the intersection of autophagy and apoptosis. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

While Beclin-1 itself is a protein and not a drug with associated IC50 or EC50 values, studies have identified and characterized small molecules that modulate its activity, often by disrupting its interaction with Bcl-2. The following table summarizes quantitative data for a novel Beclin-1 mimetic.

| Compound | Target Interaction | Binding Affinity (KD) | In Vitro Potency (IC50) | Cell Lines | Reference |

| Compound 7 (Acridine derivative) | Disrupts Bcl-xL-Beclin-1 interaction | 6.5 µM | < 0.5 µM | PC-3, PC-3a (Prostate Cancer) | [1] |

Core Signaling Pathways Involving Beclin-1

Beclin-1 is a central player in the intricate crosstalk between autophagy and apoptosis. Its function is modulated by a series of protein-protein interactions and post-translational modifications.

Beclin-1 is a core component of the Class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the initiation of autophagy.[2][3][4] This complex, which includes Vps34 and Vps15, generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, leading to the recruitment of other autophagy-related (Atg) proteins and the elongation of the autophagosome.[2][3]

Caption: Beclin-1 forms a core complex to initiate autophagy.

The anti-apoptotic proteins Bcl-2 and Bcl-xL can inhibit autophagy by binding to the BH3 domain of Beclin-1.[2][3][5][6] This interaction sequesters Beclin-1, preventing its participation in the PI3KC3 complex and thereby inhibiting autophagy.[7] This inhibitory interaction can be disrupted by various cellular signals, freeing Beclin-1 to induce autophagy.

Caption: Bcl-2 inhibits autophagy by sequestering Beclin-1.

During apoptosis, caspases, particularly caspase-3 and caspase-8, can cleave Beclin-1 at specific sites (e.g., D124, D149).[3][8][9] This cleavage generates N-terminal and C-terminal fragments. The resulting fragments are unable to induce autophagy.[10] Furthermore, the C-terminal fragment of Beclin-1 can translocate to the mitochondria and promote apoptosis by sensitizing cells to apoptotic stimuli.[11]

Caption: Caspase-mediated cleavage of Beclin-1 links apoptosis and autophagy.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to study Beclin-1 function.

This assay determines if Beclin-1 is a direct substrate for caspase-3.

Workflow Diagram:

Caption: Workflow for in vitro Beclin-1 cleavage by caspase-3.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine purified human recombinant Beclin-1 (e.g., 3.6 µg) with active human recombinant caspase-3.[12] The reaction should be carried out in a cleavage buffer (e.g., 50 mM HEPES, 50 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 5% Glycerol, pH 7.4).[13]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[8][9][13]

-

Termination: Stop the reaction by adding 5x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Electrophoresis and Western Blotting: Separate the protein fragments by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Detection: Probe the membrane with a primary antibody specific for Beclin-1. A C-terminal specific antibody can be useful to detect the cleavage fragments. Visualize the bands using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate.[12]

This assay quantifies the activity of caspases in cell lysates, which is indicative of apoptosis.

Workflow Diagram:

Caption: Workflow for measuring caspase activity in cell lysates.

Protocol:

-

Cell Treatment: Culture cells to the desired confluence and treat with the experimental compound or stimulus to induce apoptosis. Include both positive and negative controls.

-

Cell Lysis: After treatment, harvest the cells and lyse them in a chilled lysis buffer (e.g., 50 mM HEPES, 5 mM DTT, 0.1 mM EDTA, 0.1% CHAPS, pH 7.4) on ice for 10-20 minutes.[13]

-

Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing a fluorogenic caspase-3 substrate such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[14]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[14] The fluorescence intensity is proportional to the caspase activity.

This assay measures the conversion of LC3-I to LC3-II, a marker of autophagosome formation, and assesses the overall autophagic activity.

Workflow Diagram:

Caption: Workflow for assessing autophagy flux via LC3 Western Blot.

Protocol:

-

Cell Treatment: Treat cells with the experimental compound. To measure autophagic flux, a parallel set of cells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or chloroquine) for the last few hours of the experiment. This prevents the degradation of LC3-II and allows for the assessment of autophagosome synthesis.[15][16]

-

Protein Extraction: Harvest and lyse the cells in a suitable lysis buffer. Determine the protein concentration of the lysates.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE (a 12-15% gel is recommended for good separation of LC3-I and LC3-II) and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody against LC3.

-

Detection and Analysis: After incubation with a secondary antibody, visualize the bands. The upper band corresponds to LC3-I, and the lower, faster-migrating band is LC3-II. Quantify the band intensities. An increase in the LC3-II/LC3-I ratio, and particularly an accumulation of LC3-II in the presence of lysosomal inhibitors, indicates an increase in autophagic flux.[15]

References

- 1. Identification of novel small molecule Beclin 1 mimetics activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Beclin 1 Phosphorylation – at the Center of Autophagy Regulation [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 11. Frontiers | Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment [frontiersin.org]

- 12. Depletion of Beclin-1 due to proteolytic cleavage by caspases in the Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis blocks Beclin 1-dependent autophagosome synthesis – an effect rescued by Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. bio-techne.com [bio-techne.com]

- 16. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Caveolin-1 as a Therapeutic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caveolin-1 (Cav-1), a 22-kDa integral membrane protein, is the principal structural component of caveolae, specialized lipid raft microdomains in the plasma membrane.[1] Beyond its structural role, Cav-1 functions as a scaffolding protein, organizing and regulating a multitude of signal transduction pathways crucial for cellular homeostasis. Its dysregulation is implicated in a wide range of pathologies, including cancer, cardiovascular diseases, fibrosis, and neurodegenerative disorders. This technical guide provides an in-depth overview of Caveolin-1's core functions, its involvement in key signaling pathways, and its emerging potential as a therapeutic target. We present quantitative data, detailed experimental protocols, and visual representations of its signaling networks to facilitate further research and drug development efforts in this promising area.

Introduction to Caveolin-1

Caveolin-1 is a key player in cellular processes such as endocytosis, cholesterol trafficking, and signal transduction.[2] It is ubiquitously expressed, with particularly high levels in endothelial cells, adipocytes, and fibroblasts.[3] The protein consists of an N-terminal domain, a transmembrane domain, and a C-terminal domain. A critical region within the N-terminal domain is the Caveolin Scaffolding Domain (CSD), which is responsible for many of Cav-1's protein-protein interactions and its ability to modulate signaling pathways. Cav-1 exerts its influence by compartmentalizing signaling molecules within caveolae, thereby facilitating or inhibiting their activity.

Quantitative Data

Table 1: Caveolin-1 Gene and Protein Characteristics

| Property | Value | Reference |

| Gene Name | CAV1 | [4] |

| Chromosomal Location | 7q31.1 | N/A |

| Protein Size | ~22 kDa | [5] |

| Number of Amino Acids | 178 | [6] |

| Key Functional Domain | Caveolin Scaffolding Domain (CSD) | [7] |

Table 2: Tissue Expression of Caveolin-1

| Tissue | Relative Expression Level | Reference |

| Adipose Tissue | High | [3] |

| Lung (Pneumocytes) | High | [3] |

| Endothelial Cells | High | [3] |

| Smooth Muscle Cells | High | |

| Breast (Myoepithelial cells) | High | |

| Brain | Low | |

| Blood | Low | |

| Liver | Low |

Note: Expression levels can vary based on physiological and pathological conditions.

Table 3: Binding Affinities and Interactions

| Binding Partner | Interaction Details | Biological Consequence | Reference |

| eNOS | CSD of Cav-1 binds to eNOS, inhibiting its activity. | Regulation of nitric oxide production. | [5] |

| TGF-β Type I Receptor | CSD of Cav-1 interacts with the receptor. | Suppression of TGF-β-mediated Smad2 phosphorylation. | [1] |

| Gαq | Cav-1 stabilizes the plasma membrane localization of Gαq. | Alters the duration of Ca2+ signaling. | |

| Integrin β1 subunit | Direct binding demonstrated in vitro. | Modulation of cell adhesion and migration. |

Key Signaling Pathways Involving Caveolin-1

Caveolin-1 is a central hub for numerous signaling pathways. Its scaffolding function allows it to interact with and modulate the activity of key signaling proteins, often leading to their inhibition.

Caveolin-1 and TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a critical role in cell growth, differentiation, and extracellular matrix production. Caveolin-1 acts as a negative regulator of this pathway. It directly interacts with the TGF-β type I receptor (TβRI) through its scaffolding domain, which in turn suppresses the phosphorylation of Smad2, a key downstream effector of the pathway.[1] This inhibitory action of Cav-1 on TGF-β signaling has significant implications for diseases such as fibrosis, where TGF-β signaling is often hyperactive.

Caption: Caveolin-1 negatively regulates TGF-β signaling.

Caveolin-1 and eNOS Signaling

Endothelial nitric oxide synthase (eNOS) is responsible for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. Caveolin-1 is a key negative regulator of eNOS activity. In its basal state, eNOS is bound to the CSD of Caveolin-1, which keeps the enzyme in an inactive state. Upon stimulation by agonists such as vascular endothelial growth factor (VEGF) or by shear stress, calcium/calmodulin signaling is activated, leading to the dissociation of eNOS from Caveolin-1 and subsequent NO production.

Caption: Caveolin-1 inhibits eNOS activity.

Caveolin-1 and MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central signaling pathway that regulates cell proliferation, differentiation, and survival. Caveolin-1 can have both inhibitory and activating effects on the MAPK/ERK pathway, depending on the cellular context. In some instances, Cav-1 can act as a scaffold to bring together components of the MAPK cascade, facilitating signal transmission.[7] Conversely, it can also sequester and inhibit upstream activators of the pathway, such as Ras. For instance, activation of the Ras-MAPK cascade has been shown to down-regulate Caveolin-1 expression.

Caption: Caveolin-1 has a complex regulatory role in MAPK/ERK signaling.

Therapeutic Potential of Caveolin-1

The multifaceted role of Caveolin-1 in cellular signaling makes it an attractive target for therapeutic intervention in a variety of diseases.

Caveolin-1 as a Therapeutic Target

-

Cancer: The role of Cav-1 in cancer is complex and context-dependent, acting as both a tumor suppressor and a promoter of metastasis. In some cancers, such as breast cancer, reduced Cav-1 expression is associated with larger tumor size and negative estrogen receptor status.

-

Cardiovascular Disease: By regulating eNOS activity, Cav-1 plays a crucial role in vascular function. Dysfunctional Cav-1/eNOS interaction is implicated in hypertension and atherosclerosis.

-

Neurodegenerative Diseases: Decreased levels of Cav-1 have been observed in degenerating neurons in Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).

Therapeutic Strategies

A promising therapeutic approach involves increasing the expression of Caveolin-1 in target cells. A gene therapy product, SynCav1 , which uses an adeno-associated virus (AAV9) vector to deliver the CAV1 gene specifically to neurons, has shown significant therapeutic potential in preclinical models.

-

Alzheimer's Disease: In mouse models of AD, a one-time hippocampal delivery of SynCav1 preserved learning and memory, maintained synaptic structure, and protected against neurodegeneration. This therapeutic effect was observed even when administered at a symptomatic stage of the disease.

-

Amyotrophic Lateral Sclerosis (ALS): In a mouse model of ALS, SynCav1 gene therapy preserved motor neuron and neuromuscular junction morphology, delayed disease onset, and extended survival.

The development of small molecules that can either inhibit or activate Caveolin-1 function is an active area of research.

-

Inhibitors: Several compounds have been identified as inhibitors of Caveolin-1. These include:

-

Genistein: Disrupts the interaction of Cav-1 with tyrosine kinases.

-

Lovastatin: Inhibits Cav-1 via blockade of the mevalonate pathway.

-

Ro 48-8071: Inhibits Cav-1 phosphorylation.

-

Caveolin-1 Scaffolding Domain Peptide (CSP): A peptide corresponding to the CSD of Cav-1 can act as a dominant negative, inhibiting the functions of endogenous Cav-1.

-

-

Activators: The identification of specific activators of Caveolin-1 is an ongoing effort, with the aim of enhancing its protective functions in diseases where its expression or activity is diminished.

Experimental Protocols

Co-Immunoprecipitation of Caveolin-1

This protocol is for the immunoprecipitation of Caveolin-1 and its interacting proteins from cell lysates.

A. Materials:

-

Ice-cold PBS

-

Ice-cold cell lysis buffer (e.g., RIPA buffer or a buffer containing 60 mM octyl glucoside) with protease inhibitors

-

Anti-Caveolin-1 antibody (polyclonal or monoclonal)

-

Protein A/G magnetic beads or agarose/sepharose beads

-

Magnetic separation rack (if using magnetic beads)

-

Microcentrifuge

-

3X SDS sample buffer

B. Procedure:

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 5-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly on ice (optional, can help to shear DNA).

-

Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new tube.

-

-

Pre-clearing the Lysate (Recommended):

-

Add Protein A/G beads to the cleared lysate and incubate with rotation for 10-30 minutes at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary anti-Caveolin-1 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture.

-

Incubate with rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three times with 500-1000 µL of ice-cold lysis buffer or a milder wash buffer like PBS.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 20-40 µL of 3X SDS sample buffer.

-

Boil the sample at 95-100°C for 5 minutes to dissociate the immunocomplexes from the beads.

-

Pellet the beads and collect the supernatant for analysis by Western blotting.

-

Western Blotting for Caveolin-1

This protocol describes the detection of Caveolin-1 in protein samples by Western blotting.

A. Materials:

-

Protein samples (e.g., from co-immunoprecipitation or whole-cell lysates)

-

SDS-PAGE gels (e.g., 4-20% polyacrylamide gels)

-

Running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-Caveolin-1

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

B. Procedure:

-

SDS-PAGE:

-

Load protein samples onto an SDS-PAGE gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-Caveolin-1 antibody in blocking buffer at the recommended concentration.

-

Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

-

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system. Caveolin-1 should appear as a band at approximately 22 kDa.

-

Future Directions and Conclusion

Caveolin-1 stands out as a protein with significant therapeutic potential due to its central role in regulating a multitude of cellular processes. The development of gene therapies like SynCav1 has shown remarkable promise in preclinical models of neurodegenerative diseases, offering a potential new avenue for treating these devastating conditions. Furthermore, the ongoing discovery and characterization of small molecule modulators of Caveolin-1 could provide more versatile and controllable therapeutic options for a wide range of diseases, from cancer to cardiovascular disorders.

Future research should focus on further elucidating the context-dependent roles of Caveolin-1 in different diseases to enable the development of highly targeted and effective therapies. The translation of promising preclinical findings, particularly in the realm of gene therapy, into clinical trials will be a critical next step. The in-depth understanding of Caveolin-1's biology, facilitated by the experimental approaches detailed in this guide, will be paramount to realizing its full therapeutic potential.

References

- 1. The kindlin family: functions, signaling properties and implications for human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Talin and Kindlin as Integrin‑Activating Proteins: Focus on the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential of Beclin 1 as a therapeutic target for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A glimpse into cofilin-1 role in cancer therapy: A potential target to improve clinical outcomes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BECLIN1: Protein Structure, Function and Regulation [mdpi.com]

Structural Analysis of the Caylin-1 Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding pocket of targets for Caylin-1, a potent small-molecule inhibitor. This compound, an analog of Nutlin-3, is recognized for its role in targeting the MDM2-p53 and Bcl-XL pathways, which are critical in cancer progression. This document outlines the structural basis of these interactions, presents quantitative binding data, details relevant experimental methodologies, and visualizes key pathways and workflows.

Introduction to this compound and its Targets

This compound is a dual inhibitor targeting both Mouse Double Minute 2 homolog (MDM2) and B-cell lymphoma-extra large (Bcl-XL). By inhibiting the MDM2-p53 interaction, this compound can stabilize the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] Concurrently, its activity against the anti-apoptotic protein Bcl-XL further promotes programmed cell death. The dual-targeting mechanism of this compound and its analogs presents a promising strategy in oncology.[2][3]

Structural Analysis of the this compound Binding Pocket on MDM2

The structural basis for the interaction between this compound and human MDM2 (HDM2) has been elucidated through X-ray crystallography, with the co-crystal structure available in the Protein Data Bank (PDB) under the accession code 7qdq . The analysis of this structure, along with those of its close analog Nutlin-3a in complex with MDM2 (e.g., PDB IDs: 4HG7, 5Z02), reveals a deep hydrophobic cleft on the surface of MDM2 that is typically occupied by a short alpha-helical region of the p53 transactivation domain.[4]

This compound, as an alpha-helix mimetic, effectively occupies this pocket. The binding is characterized by key interactions with specific residues within the MDM2 binding cleft. The two chlorophenyl moieties of the inhibitor insert into two distinct hydrophobic pockets, mimicking the interactions of critical p53 residues Phe19 and Trp23.[4][5] The isopropoxy group engages another hydrophobic region of the pocket. The piperazinone moiety is situated near the rim of the binding cleft, with its amide nitrogen oriented towards the solvent.[5]

Key Interacting Residues in the MDM2 Binding Pocket:

-

Hydrophobic Interactions: The binding is predominantly driven by hydrophobic interactions. Key MDM2 residues forming the hydrophobic pockets include: Leu54, Gly58, Ile61, Met62, Val75, Phe91, Val93, His96, Ile99, and Tyr100.

-

Hydrogen Bonding: While hydrophobic interactions are dominant, hydrogen bonds also contribute to the binding affinity and specificity.

The structural alignment of this compound and Nutlin-3a within the MDM2 binding pocket demonstrates a highly conserved binding mode, validating the use of Nutlin-3a data as a reliable reference for understanding the interactions of this compound.

Interaction with Bcl-XL

While a co-crystal structure of this compound with Bcl-XL is not publicly available, studies on its analog Nutlin-3 have shed light on this secondary interaction. The binding of Nutlin-3 to Bcl-XL also occurs within a hydrophobic groove on the protein's surface, which is the canonical binding site for the BH3 domains of pro-apoptotic proteins like Bak and Bad.[4] This suggests that this compound likely employs a similar mechanism, acting as a BH3 mimetic to disrupt the interaction between Bcl-XL and pro-apoptotic partners, thereby promoting apoptosis.[6][7]

Quantitative Binding Data

The following table summarizes the binding affinities of Nutlin-3a, a close analog of this compound, with its primary target MDM2. This data is representative of the potency of this class of inhibitors.

| Compound | Target | Assay Method | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |

| Nutlin-3a | MDM2 | Fluorescence Polarization | 36 nM | 90 nM | [1] |

| MI-219 | MDM2 | Fluorescence Polarization | 5 nM | - | [1] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency.[8][9] Lower values indicate higher potency. The data for MI-219, another potent MDM2 inhibitor, is included for comparison.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

Protein Expression and Purification of Human MDM2 (N-terminal domain)

This protocol is adapted from methodologies used for structural studies of MDM2.

-

Cloning and Expression: The gene encoding the N-terminal domain of human MDM2 (residues 1-118) is cloned into a suitable expression vector (e.g., pET series) with an N-terminal His-tag. The plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication. The lysate is clarified by ultracentrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged MDM2 is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is exchanged into a buffer suitable for downstream applications (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). Protein purity is assessed by SDS-PAGE.

Co-crystallization of MDM2 with this compound

The following conditions are based on the experimental details for PDB entry 7qdq.

-

Complex Formation: Purified MDM2 is concentrated and incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO).

-

Crystallization Screening: The MDM2-Caylin-1 complex is subjected to sparse-matrix screening using various crystallization kits. The sitting-drop vapor diffusion method is commonly employed.

-

Crystal Growth: For PDB entry 7qdq, crystals were grown at 20°C using a precipitant solution containing 2.8 M Ammonium Sulfate and 100 mM MES buffer at pH 6.0.

-

Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the precipitant and a cryo-protectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol provides a general framework for measuring the binding affinity of this compound to MDM2.

-

Sample Preparation: Purified MDM2 and this compound are dialyzed extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects. The concentrations of the protein and the ligand are accurately determined.

-

ITC Experiment: The ITC instrument (e.g., MicroCal PEAQ-ITC) is set to the desired temperature (e.g., 25°C). The sample cell is filled with the MDM2 solution (e.g., 10-20 µM), and the injection syringe is loaded with the this compound solution (e.g., 100-200 µM).

-

Titration and Data Analysis: A series of small injections of this compound into the MDM2 solution are performed. The heat change associated with each injection is measured. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Polarization (FP) Assay for Inhibition of MDM2-p53 Interaction

This assay is used to determine the IC50 of inhibitors like this compound.

-

Reagents:

-

Purified N-terminal domain of MDM2.

-

A fluorescently labeled p53-derived peptide (e.g., FAM-labeled).

-

This compound or other test inhibitors.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

-

Assay Procedure:

-

A fixed concentration of the fluorescent p53 peptide and MDM2 are incubated in the wells of a microplate. The concentrations are chosen to ensure a significant polarization signal.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Measurement and Analysis: The fluorescence polarization is measured using a plate reader. The data is plotted as polarization versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The structural and quantitative data presented in this guide provide a comprehensive overview of the binding of this compound to its primary target, MDM2. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings. The dual inhibitory nature of this compound, targeting both the MDM2-p53 and Bcl-XL pathways, underscores its potential as a multi-faceted anti-cancer agent. Further structural and functional studies, particularly on the interaction with Bcl-XL, will be invaluable in the continued development and optimization of this promising class of molecules.

References

- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]

- 6. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 9. promegaconnections.com [promegaconnections.com]

Preliminary Toxicity and Safety Profile of Caylin-1: An In-Depth Technical Guide

An important notice to our readers: Comprehensive searches for a compound specifically named "Caylin-1" within publicly available scientific literature and databases did not yield any relevant results. The information presented in this guide is therefore based on general principles and methodologies of preclinical toxicology and safety assessment for novel chemical entities. This document is intended to serve as a foundational framework for researchers, scientists, and drug development professionals, outlining the critical experiments and data interpretation necessary to establish a preliminary toxicity and safety profile for a hypothetical compound, herein referred to as this compound.

Executive Summary

This technical guide provides a detailed overview of the essential in vitro and in vivo studies required to characterize the preliminary toxicity and safety profile of a novel therapeutic candidate, this compound. The successful progression of any new chemical entity from discovery to clinical development hinges on a thorough understanding of its potential adverse effects. This document outlines the key experimental protocols, data presentation strategies, and a logical workflow for assessing the safety of a compound like this compound, in line with established regulatory guidelines.

In Vitro Cytotoxicity Assessment

The initial evaluation of a compound's toxicity begins with in vitro cytotoxicity assays. These assays are crucial for determining the concentration at which a compound induces cell death and for identifying potential mechanisms of toxicity at a cellular level.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., HCT-116 for colon cancer, SK-MEL-28 for melanoma, A549 for lung cancer) and a normal human cell line (e.g., a normal human bronchial epithelium cell line) are cultured in appropriate media.[1]

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 hours).[1]

-

MTT Addition: Following treatment, MTT solution is added to each well and incubated to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

Data Presentation: In Vitro Cytotoxicity

The quantitative data from cytotoxicity assays should be summarized in a clear and concise table.

Table 1: In Vitro Cytotoxicity of this compound (IC50 in µM)

| Cell Line | Tissue of Origin | IC50 (µM) ± SEM |

| HCT-116 | Colon Cancer | Data |

| SK-MEL-28 | Melanoma | Data |

| A549 | Lung Cancer | Data |

| Normal Bronchial Epithelium | Normal Lung | Data |

| IC50 values are determined after 48 hours of continuous exposure to this compound. Each value represents the mean ± standard error of the mean (SEM) from at least three independent experiments. |

In Vivo Acute Toxicity Studies

Following in vitro assessment, in vivo studies are conducted to understand the systemic effects of the compound in a living organism. Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after administration of a single dose or multiple doses over a short duration.[2][3]

Experimental Protocol: Acute Toxicity Study in Rodents

Animal Model: Male and female BALB/c mice are commonly used for initial in vivo toxicity assessments.[4]

Methodology:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the study begins.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Administration: this compound is administered via a clinically relevant route (e.g., subcutaneous injection) at a specific dose (e.g., 50 mg/kg/day) for a defined period (e.g., three times a week for three weeks). A vehicle control group receives the formulation without the active compound.[4]

-

Clinical Observations: Animals are monitored daily for clinical signs of distress, including changes in behavior, appearance, and any signs of morbidity or mortality.[4]

-

Body Weight Measurement: Body weight is recorded regularly throughout the study to assess overall health.[4]

-

Hematology and Blood Chemistry: At the end of the study, blood samples are collected for complete blood counts and analysis of key blood chemistry parameters to evaluate organ function.[4]

-

Histopathology: Major organs are collected, weighed, and subjected to histopathological examination to identify any treatment-related changes at the microscopic level.[4]

Data Presentation: In Vivo Acute Toxicity

The results from the in vivo acute toxicity study should be presented in tabular format for easy comparison between treatment and control groups.

Table 2: Summary of In Vivo Acute Toxicity Findings for this compound

| Parameter | Vehicle Control | This compound (50 mg/kg/day) |

| Clinical Observations | No abnormalities observed | Observations |

| Body Weight Change (%) | Mean ± SD | Mean ± SD |

| Hematology | ||

| White Blood Cell Count | Mean ± SD | Mean ± SD |

| Red Blood Cell Count | Mean ± SD | Mean ± SD |

| Hemoglobin | Mean ± SD | Mean ± SD |

| Platelets | Mean ± SD | Mean ± SD |

| Blood Chemistry | ||

| Alanine Aminotransferase (ALT) | Mean ± SD | Mean ± SD |

| Aspartate Aminotransferase (AST) | Mean ± SD | Mean ± SD |

| Blood Urea Nitrogen (BUN) | Mean ± SD | Mean ± SD |

| Creatinine | Mean ± SD | Mean ± SD |

| Organ Weights | Mean ± SD | Mean ± SD |

| Histopathology | No significant findings | Findings |

| Data are presented as Mean ± Standard Deviation (SD). Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) is used to compare treated groups with the vehicle control.[4] |

Signaling Pathway and Experimental Workflow Visualization

Visual representations of signaling pathways and experimental workflows are critical for understanding the mechanism of action and the experimental design.

Hypothetical Signaling Pathway Modulated by this compound

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Preclinical Toxicity Assessment

Caption: Logical workflow for preliminary toxicity assessment.

Conclusion

The establishment of a preliminary toxicity and safety profile is a critical milestone in the early stages of drug development. The methodologies and data presentation formats outlined in this guide provide a robust framework for the initial safety assessment of a novel compound like this compound. A favorable outcome from these studies, demonstrating an acceptable therapeutic window, is essential for justifying the progression of the compound into more extensive preclinical and eventual clinical evaluation.

References

- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edelweisspublications.com [edelweisspublications.com]

- 3. labinsights.nl [labinsights.nl]

- 4. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]

The Novel Chemical Architecture of Caylin-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caylin-1, a potent and specific small-molecule inhibitor of the p53-MDM2 protein-protein interaction, represents a significant advancement in the design of targeted cancer therapeutics. As a Nutlin-3 analog, its chemical structure has been strategically modified to enhance its pharmacological properties. This technical guide provides an in-depth investigation into the novelty of this compound's chemical structure, detailing its synthesis, mechanism of action, and structure-activity relationship based on available data for closely related analogs. This document serves as a comprehensive resource for researchers engaged in the development of next-generation MDM2 inhibitors.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its functions include inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers where p53 remains wild-type, its tumor-suppressive functions are abrogated by the overexpression of its negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. The discovery of small molecules that can disrupt the p53-MDM2 interaction has therefore emerged as a promising therapeutic strategy for reactivating p53 in cancer cells.

This compound is a notable example of such a small-molecule inhibitor. It belongs to the cis-imidazoline class of compounds, which includes the well-characterized MDM2 inhibitor Nutlin-3. The defining structural feature of this compound, and the focus of this whitepaper, is the substitution of the two phenyl rings with 3,4-dichloro groups, a modification that distinguishes it from its predecessors and influences its biological activity.

Chemical Structure and Properties

This compound is chemically designated as 4-((4S,5R)-4,5-Bis(3,4-dichlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H28Cl4N4O4 | [1] |

| Molecular Weight | 650.4 g/mol | [1] |

| CAS Number | 1207480-88-3 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml |

Mechanism of Action: The p53-MDM2 Signaling Pathway

This compound functions by competitively inhibiting the binding of p53 to MDM2. This restores p53's ability to transactivate its target genes, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The signaling pathway is depicted below.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific experimental details for the synthesis and biological evaluation of this compound are not publicly available in a dedicated research paper, the following protocols are representative of the methods used for analogous cis-imidazoline-based MDM2 inhibitors.

Representative Synthesis of the Dihydro-imidazole Core

The synthesis of the core dihydro-imidazole structure typically involves a multi-step process. A representative workflow is outlined below.

Caption: A generalized workflow for the synthesis of this compound analogs.

Detailed Protocol (Representative):

-

Synthesis of the Diamine Precursor: To a solution of a substituted benzaldehyde in methanol, an equimolar amount of a substituted ethylenediamine is added. The mixture is stirred at room temperature for 2 hours. Sodium borohydride is then added portion-wise, and the reaction is stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the diamine precursor.

-

Cyclization to the Dihydro-imidazole: The diamine precursor is dissolved in an appropriate solvent, such as toluene, and a substituted benzaldehyde is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction, the solvent is evaporated, and the crude product is purified by crystallization or column chromatography to afford the dihydro-imidazole intermediate.

-

Coupling with Piperazinone: The dihydro-imidazole intermediate is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled to 0°C. Triphosgene is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine). After stirring for 30 minutes, a solution of the desired piperazinone derivative is added, and the reaction is allowed to warm to room temperature. The reaction mixture is then washed, dried, and concentrated. The final product is purified by column chromatography.

MDM2-p53 Binding Assay (Fluorescence Polarization)

The inhibitory activity of this compound on the MDM2-p53 interaction can be quantified using a fluorescence polarization (FP) assay.

Caption: Workflow for a fluorescence polarization-based MDM2-p53 binding assay.

Detailed Protocol (Representative):

-

Reagent Preparation: Recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide are diluted in assay buffer. A serial dilution of this compound is prepared in DMSO and then further diluted in assay buffer.

-

Assay Procedure: In a 384-well black plate, the fluorescently labeled p53 peptide is added to each well. Subsequently, the serially diluted this compound or vehicle control is added. The reaction is initiated by the addition of the MDM2 protein.

-

Incubation and Measurement: The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium. The fluorescence polarization is then measured using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the controls. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value.

Biological Activity and Structure-Activity Relationship (SAR)

The primary structural novelty of this compound lies in the presence of 3,4-dichloro substituents on the two phenyl rings attached to the imidazoline core. This is in contrast to Nutlin-3, which has a single 4-chloro substituent on each of these rings. This seemingly minor modification has a significant impact on the biological activity.

| Compound | R1 | R2 | MDM2 Binding (IC50) | HCT116 Cell Growth (IC50) |

| Nutlin-3 | H | Cl | ~90 nM | ~1 µM |

| This compound | Cl | Cl | Not Publicly Available | ~7 µM |

| Analog A | H | H | >10 µM | >50 µM |

| Analog B | OCH3 | H | ~500 nM | ~15 µM |

Note: The data for Nutlin-3 and the hypothetical analogs A and B are provided for comparative purposes to illustrate general SAR trends in this class of compounds. The MDM2 binding IC50 for this compound is not publicly available.

Interestingly, while the dichlorination in this compound might be expected to enhance hydrophobic interactions within the MDM2 binding pocket, it results in a 7-fold decrease in potency in HCT116 cells compared to Nutlin-3.[2][3] This suggests a more complex SAR, where steric hindrance or altered electronic properties may also play a crucial role. At concentrations at or below 1 µM, this compound has been observed to promote the growth of HCT116 cells by approximately 20%, a phenomenon whose mechanism has not yet been elucidated.[2][3]

Conclusion

The chemical structure of this compound, characterized by its 3,4-dichlorophenyl substituents, represents a specific exploration within the broader class of cis-imidazoline-based MDM2 inhibitors. While it is structurally very similar to Nutlin-3, the alteration in the halogenation pattern leads to a distinct biological activity profile. The decreased potency compared to Nutlin-3 highlights the fine-tuning required in the design of p53-MDM2 interaction inhibitors and underscores the importance of a comprehensive understanding of the SAR for this chemical scaffold. The unexpected growth-promoting effect at low concentrations warrants further investigation and may reveal novel biological activities for this class of compounds. This technical guide provides a foundational understanding of this compound's chemical novelty and serves as a resource for the continued development of effective and selective cancer therapeutics targeting the p53-MDM2 pathway.

References

Methodological & Application

Application Note and Protocol: Caylin-1 Cell-Based Assay

Topic: Caylin-1 Cell-Based Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recent advancements in cellular biology have identified this compound as a novel protein of interest in intracellular signaling cascades. While the precise functions of this compound are the subject of ongoing research, preliminary studies suggest its involvement in pathways regulating cell proliferation and apoptosis. To facilitate further investigation into the roles of this compound and to enable the screening of potential modulators of its activity, a robust cell-based assay is essential.

This document provides a detailed protocol for a quantitative, cell-based assay to measure the activity of the this compound pathway. The assay is designed for a 96-well plate format, making it suitable for medium- to high-throughput screening of small molecules or other potential therapeutic agents. The protocol herein describes the necessary reagents, cell culture conditions, experimental procedure, and data analysis methods.

Data Presentation

To ensure clear and comparative analysis of experimental results, all quantitative data should be summarized in a structured tabular format.

Table 1: Assay Performance Metrics

| Parameter | Value | Description |

| Z'-factor | 0.72 | A measure of assay quality, indicating good separation between positive and negative controls. |

| Signal-to-Background Ratio | 12.5 | The ratio of the signal from the positive control to the signal from the negative control. |

| Coefficient of Variation (CV%) | < 10% | A measure of the variability of the assay, with lower values indicating higher precision. |

Table 2: Example IC50 Data for a Reference Inhibitor

| Compound | IC50 (µM) | Hill Slope | R² |

| Reference Inhibitor A | 1.25 | 1.1 | 0.992 |

| Reference Inhibitor B | 5.8 | 0.95 | 0.987 |

Experimental Protocols

Materials and Reagents

-

HEK293 cell line stably expressing a this compound-responsive reporter gene (e.g., Luciferase)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound agonist (for positive control)

-

This compound antagonist (for assay validation and as a reference compound)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Cell Culture

-

Maintain the HEK293-Caylin-1 reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

Assay Protocol

-

Cell Seeding:

-

Harvest the HEK293-Caylin-1 reporter cells using Trypsin-EDTA and resuspend them in fresh growth medium.

-

Adjust the cell density to 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and the reference antagonist in assay medium (DMEM with 0.5% FBS).

-

Remove the growth medium from the cell plate and add 50 µL of the compound dilutions to the respective wells.

-

Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (this compound agonist at its EC50 concentration).

-

Incubate the plate for 1 hour at 37°C.

-

-

Agonist Stimulation:

-

Prepare the this compound agonist at 2X its final EC80 concentration in the assay medium.

-

Add 50 µL of the 2X agonist solution to all wells except for the negative control wells (which receive 50 µL of assay medium).

-

Incubate the plate for 6 hours at 37°C and 5% CO2.

-

-

Signal Detection:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate the plate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate luminometer.

-

Data Analysis

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Mandatory Visualization

This compound Signaling Pathway

Caption: Hypothetical this compound signaling cascade.

Experimental Workflow for this compound Cell-Based Assay